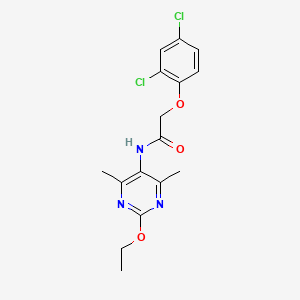
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O3 and its molecular weight is 370.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds utilizing pyrimidinone and oxazinone derivatives for antimicrobial purposes. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Similarly, compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, showing promise as COX-1/COX-2 inhibitors (A. Abu‐Hashem et al., 2020).
Herbicide Action and Safety
The compound's role in herbicide action and safety has also been explored. Studies on chloroacetamide herbicides, such as alachlor and metolachlor, detail their selective pre-emergent or early post-emergent herbicide use. These studies investigate the herbicides' mechanisms and their potential environmental and health impacts, contributing to understanding the safe use and regulation of such chemicals (H. Weisshaar & P. Böger, 1989).
Radiosynthesis for Imaging
Radiosynthesis studies have shown the development of selective radioligands for imaging with positron emission tomography (PET). This application is crucial for advancing diagnostic techniques in medicine, particularly in identifying and understanding various diseases at the molecular level (F. Dollé et al., 2008).
Enhancement of Materials and Biological Evaluation
Innovations in materials science include enhancing molecular imprinted polymers with organic fillers on bagasse cellulose fibers, showcasing potential for antimicrobial activities and computational calculations. This research demonstrates the versatility of such compounds in creating advanced materials with specific biological functions (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-4-23-16-19-9(2)15(10(3)20-16)21-14(22)8-24-13-6-5-11(17)7-12(13)18/h5-7H,4,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXLEPJOXOXPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)


![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)





